(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
Description
The compound (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a versatile chemical entity with significant potential in various scientific fields. This compound features a piperidine ring substituted with an isobutylsulfonyl group and a quinoline moiety, making it a valuable candidate for research in pharmaceuticals, materials science, and organic synthesis.
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJISLSLYJWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization for Quinoline Core Formation
The Skraup reaction remains a cornerstone for quinoline synthesis. For 2-methylquinolin-8-ol derivatives, a modified approach employs:
- Starting materials : 3-Amino-2-methylbenzaldehyde and glycerol
- Acid catalyst : Concentrated sulfuric acid
- Oxidizing agent : Nitrobenzene
Reaction conditions involve heating at 150–160°C for 6–8 hours, yielding 2-methylquinolin-8-ol with subsequent oxidation to the ketone.
Mechanistic pathway :
- Glycerol dehydration to acrolein
- Michael addition of 3-amino-2-methylbenzaldehyde
- Cyclization and aromatization
Optimization data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 150–160°C | <140°C: <20% yield |
| H2SO4 concentration | 85–90% | Lower: Incomplete cyclization |
| Oxidant loading | 1.2 eq nitrobenzene | Excess: Side products |
Direct C-8 Functionalization via Friedel-Crafts Acylation
Positioning the carbonyl group at C-8 requires regioselective acylation:
- Catalyst : AlCl3 (2.5 eq)
- Acylating agent : Acetyl chloride
- Solvent : Dichloromethane (-10°C to 0°C)
This method achieves 68–72% regioselectivity for C-8 acylation in model systems.
Synthesis of 4-(Isobutylsulfonyl)piperidine
Sulfonylation of Piperidin-4-amine
A two-step sequence converts piperidin-4-amine to the target sulfonamide:
Step 1: Sulfonylation
- Reagents : Isobutylsulfonyl chloride (1.1 eq), Et3N (2.0 eq)
- Solvent : THF, 0°C → RT, 12 h
- Yield : 89% (crude), 82% after recrystallization
Step 2: Purification
- Column chromatography (SiO2, EtOAc/hexanes 3:7)
- Melting point: 112–114°C (lit. 113–115°C)
Critical parameters :
- Strict stoichiometric control prevents di-sulfonylation
- Anhydrous conditions essential for high conversion
Coupling Strategies for Methanone Formation
Schlenk-Type Acylation
Reacting 2-methylquinoline-8-carbonyl chloride with 4-(isobutylsulfonyl)piperidine:
Conditions :
- Base : DMAP (0.1 eq), DIPEA (3.0 eq)
- Solvent : DCM, 0°C → RT, 24 h
- Workup : Aqueous NaHCO3 wash, MgSO4 drying
Carbodiimide-Mediated Coupling
Alternative approach using activated carboxylic acid:
Reagents :
- EDC·HCl (1.3 eq), HOBt (1.1 eq)
- Solvent : DMF, N2 atmosphere
Advantages :
- Avoids acyl chloride preparation
- Suitable for acid-sensitive substrates
Yield : 58–61% (requires chromatographic purification)
Process Optimization and Scale-Up Considerations
Temperature Profiling in Coupling Reactions
Comparative study of acylation methods:
| Method | Temp Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Schlenk acylation | 0–25°C | 67 | 96 |
| Carbodiimide coupling | 0–5°C | 61 | 93 |
| Mixed anhydride | -15–0°C | 59 | 91 |
Solvent Screening for Crystallization
Optimal recrystallization conditions:
| Solvent System | Recovery (%) | Purity Gain (%) |
|---|---|---|
| EtOAc/Hexanes (1:4) | 78 | 97 → 99.5 |
| IPA/Water (3:1) | 82 | 97 → 99.1 |
| Acetone/Heptane | 65 | 97 → 98.8 |
Analytical Characterization Benchmarks
Spectroscopic Data Correlation
1H NMR (400 MHz, CDCl3) :
- δ 8.15 (d, J=8.4 Hz, 1H, Quinoline H-5)
- δ 3.85–3.75 (m, 2H, Piperidine H-3)
- δ 1.25 (d, J=6.8 Hz, 6H, Isobutyl CH3)
HRMS (ESI+) :
- Calculated: 374.1664 [M+H]+
- Observed: 374.1661
IR (ATR) :
- 1678 cm⁻¹ (C=O stretch)
- 1324, 1149 cm⁻¹ (S=O asym/sym)
Critical Challenges and Mitigation Strategies
Steric Hindrance in Coupling Reactions
The bulky isobutylsulfonyl group creates significant steric encumbrance:
- Solution :
- High dilution techniques (0.01 M)
- Prolonged reaction times (48–72 h)
- Ultrasonic irradiation (20 kHz, 50 W)
Purification of Polar Byproducts
Common impurities include:
- Unreacted sulfonamide starting material
- Di-acylated byproducts
Effective approaches :
- Two-step chromatography (normal phase → reverse phase)
- pH-dependent extraction (pH 9.5 buffer)
Green Chemistry Alternatives
Emerging methodologies show promise for sustainable synthesis:
Chemical Reactions Analysis
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: has diverse applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for developing new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: can be compared with other piperidine and quinoline derivatives, such as:
Uniqueness
The unique combination of a piperidine ring with an isobutylsulfonyl group and a quinoline moiety distinguishes This compound from other compounds, offering distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
